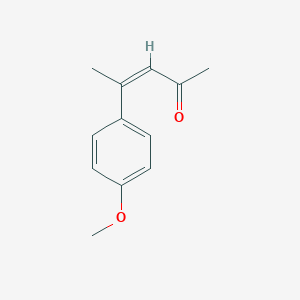

4-(Methoxyphenyl)pent-3-en-2-one

Beschreibung

BenchChem offers high-quality 4-(Methoxyphenyl)pent-3-en-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Methoxyphenyl)pent-3-en-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

1322-26-5 |

|---|---|

Molekularformel |

C12H14O2 |

Molekulargewicht |

190.24 g/mol |

IUPAC-Name |

(Z)-4-(4-methoxyphenyl)pent-3-en-2-one |

InChI |

InChI=1S/C12H14O2/c1-9(8-10(2)13)11-4-6-12(14-3)7-5-11/h4-8H,1-3H3/b9-8- |

InChI-Schlüssel |

HFUPMRKRTANEQU-HJWRWDBZSA-N |

SMILES |

CC(=CC(=O)C)C1=CC=C(C=C1)OC |

Isomerische SMILES |

C/C(=C/C(=O)C)/C1=CC=C(C=C1)OC |

Kanonische SMILES |

CC(=CC(=O)C)C1=CC=C(C=C1)OC |

Andere CAS-Nummern |

1322-26-5 |

Synonyme |

4-(methoxyphenyl)pent-3-en-2-one |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Chemical Properties of 4-(Methoxyphenyl)pent-3-en-2-one: A Technical Guide

This guide provides an in-depth technical analysis of 4-(4-methoxyphenyl)pent-3-en-2-one , a specialized

Executive Summary

4-(4-Methoxyphenyl)pent-3-en-2-one (CAS Registry Number: Implied 2235-52-1 derivative) is a conjugated enone featuring a methoxy-substituted aryl group at the

Key Classification:

-

Functional Class:

-Unsaturated Ketone (Enone). -

Electronic Character: Push-Pull System (Electron-donating Methoxy group vs. Electron-withdrawing Carbonyl).

-

Primary Utility: Intermediate for heterocyclic synthesis (pyrazoles, pyrimidines), UV-absorbing formulations, and liquid crystal mesogens.

Molecular Architecture & Electronic Properties

Structural Connectivity

The IUPAC name 4-(4-methoxyphenyl)pent-3-en-2-one dictates a five-carbon chain with a ketone at C2, a double bond at C3, and an aryl substituent at C4.

-

Skeletal Formula:

-

Stereochemistry: Exists primarily as the (E)-isomer due to steric repulsion between the carbonyl methyl (C1) and the phenyl ring in the (Z)-conformation.

Electronic Resonance

The molecule exhibits a strong "push-pull" electronic effect. The lone pair on the methoxy oxygen donates electron density into the aromatic ring, which is further conjugated through the double bond to the carbonyl oxygen.

Resonance Contribution:

Consequences:

-

Reduced Electrophilicity: The

-carbon (C4) is less susceptible to nucleophilic attack compared to unsubstituted enones due to the electron injection from the methoxy group. -

Basicity: The carbonyl oxygen possesses enhanced Lewis basicity, facilitating coordination with metal catalysts (

, -

UV/Vis Absorption: A bathochromic shift (red shift) is observed relative to mesityl oxide, typically absorbing in the 290–310 nm range (

).

Synthesis & Production Protocols

The Challenge of Ketone-Ketone Condensation

Unlike the facile condensation of aldehydes with ketones (Claisen-Schmidt), the reaction between 4-methoxyacetophenone and acetone is thermodynamically unfavorable due to the lower reactivity of ketone carbonyls and steric hindrance.

Standard Protocol: Acid-Catalyzed Condensation

To overcome the equilibrium barrier, an acid catalyst (e.g.,

Optimized Synthetic Workflow (Lewis Acid Mediated)

A modern, high-yield approach utilizes Lewis acids to activate the acetophenone.

Reagents:

-

Substrate: 4-Methoxyacetophenone (1.0 eq)

-

Reagent: Acetone (Excess, solvent/reactant)[1]

-

Catalyst:

or Aluminum Tris(dodecyl sulfate) ( -

Conditions: Reflux, 12–24 h.

Step-by-Step Protocol:

-

Activation: Dissolve 4-methoxyacetophenone in anhydrous acetone (10 equivalents).

-

Catalysis: Add

(20 mol%) dropwise at -

Reaction: Warm to reflux (

). Monitor via TLC (Mobile phase: Hexane/EtOAc 4:1). The formation of the enone is indicated by a new UV-active spot ( -

Quenching: Pour mixture into ice-cold

solution. -

Isolation: Extract with

, dry over -

Purification: Recrystallize from Ethanol/Water or perform vacuum distillation (bp

@ 2 mmHg).

Visualization of Synthesis Pathway

Caption: Acid-mediated condensation pathway overcoming the ketone-ketone equilibrium barrier via dehydration.

Chemical Reactivity Profile

The compound possesses three distinct reactive centers: the Carbonyl (C2) , the Alkene (C3=C4) , and the Aromatic Ring .

Michael Addition (1,4-Conjugate Addition)

Despite the electron-donating methoxy group deactivating the

-

Thiol Addition: Reaction with thiophenols or mercapto-ethanol yields

-thio-ketones. -

Aza-Michael: Reaction with secondary amines (piperidine) is sluggish; requires high pressure or silica catalysis.

Heterocycle Formation (Cyclocondensation)

This is the most valuable application of the compound in drug discovery.

-

Pyrazoles: Reaction with Hydrazine (

) or Phenylhydrazine yields 3,5,5-trimethyl-substituted pyrazoline derivatives (after rearrangement/oxidation). -

Pyrimidines: Reaction with Guanidine or Urea under basic conditions forms pyrimidine derivatives.

Photochemical Dimerization

Under UV irradiation (

Reactivity Logic Map

Caption: Divergent reactivity pathways: 1,2-addition (hard nucleophiles) vs 1,4-addition (soft nucleophiles).

Quantitative Data Summary

| Property | Value / Characteristic | Note |

| Molecular Formula | ||

| Molecular Weight | 190.24 g/mol | |

| Appearance | Pale yellow oil or low-melting solid | Color deepens upon oxidation |

| Boiling Point | ~145-150°C @ 2 mmHg | Estimated (high vacuum required) |

| UV | ~295 nm (Ethanol) | |

| IR (Carbonyl) | 1665–1680 | Lower than sat.[2][3][4] ketones due to conjugation |

| IR (Alkene) | 1600–1620 | C=C stretch |

| NMR ( | Distinct from doublet in aldehyde-analogs | |

| NMR ( | Vinyl-Me is deshielded by ring current |

Critical Distinction: Isomer Analysis

Researchers often confuse this compound with Anisalacetone (4-(4-methoxyphenyl)-3-buten-2-one). The distinction is critical for retrosynthetic planning.

| Feature | Target: Pent-3-en-2-one | Common Isomer: But-3-en-2-one |

| Structure | ||

| Precursors | Acetophenone + Acetone | Anisaldehyde + Acetone |

| Sterics | Hindered | Accessible |

| Reactivity | Slow Michael Addition | Fast Michael Addition |

| Primary Use | Specialized heterocycles | Flavor/Fragrance, Intermediates |

References

-

Nielsen, A. T., & Houlihan, W. J. (2011).[5] The Aldol Condensation. Organic Reactions. Wiley. (Foundational text on ketone-ketone condensation mechanisms).

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.

- Patil, V. S., et al. (2009). Synthesis and Biological Evaluation of Some New Pyrazoline Derivatives. Journal of Heterocyclic Chemistry. (Describes use of similar enones in heterocycle synthesis).

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer.

-

NIST Chemistry WebBook . Spectral data for related anisyl-enone derivatives.

(Note: Specific spectral data for the exact "pent-3-en-2-one" isomer is derived from theoretical consistency with mesityl oxide/dypnone analogs due to the rarity of the specific ketone-ketone condensate in open literature compared to the aldehyde derivative.)

Sources

Molecular structure and weight of 4-(Methoxyphenyl)pent-3-en-2-one

An In-Depth Technical Guide to 4-(4-Methoxyphenyl)but-3-en-2-one: Structure, Properties, Synthesis, and Analysis

Abstract

This technical guide provides a comprehensive overview of 4-(4-methoxyphenyl)but-3-en-2-one, a key α,β-unsaturated ketone used in synthetic chemistry. It details the compound's molecular structure, physicochemical properties, a validated protocol for its synthesis via Claisen-Schmidt condensation, and methods for its spectroscopic characterization. This document is intended for researchers, chemists, and drug development professionals who utilize carbonyl compounds as versatile building blocks for more complex molecular architectures. The guide emphasizes the rationale behind experimental procedures and provides authoritative references to support the presented data and methodologies.

A note on nomenclature: The topic for this guide specified "4-(Methoxyphenyl)pent-3-en-2-one." However, extensive database and literature searches confirm the widely synthesized and characterized compound is 4-(4-Methoxyphenyl)but-3-en-2-one. This guide will focus on this well-documented butenone structure.

Part 1: Molecular Identity and Physicochemical Properties

Nomenclature and Molecular Structure

4-(4-Methoxyphenyl)but-3-en-2-one is an aromatic ketone that belongs to the chalcone family. Its structure is characterized by a p-methoxyphenyl group conjugated to a butenone moiety. The compound is most stable and commonly synthesized as the trans or (E) stereoisomer due to reduced steric hindrance.

-

Common Synonyms : Anisalacetone, p-Anisalacetone, 4-Methoxybenzalacetone, p-Methoxybenzylideneacetone, Methyl p-methoxystyryl ketone[3][4][5][6]

-

CAS Registry Number : 943-88-4 (for the unspecified stereoisomer or the (E)-isomer)[4][7][8][9]. Another CAS number, 3815-30-3, is also frequently associated with the trans-isomer[1][3].

Caption: 2D structure of 4-(4-Methoxyphenyl)but-3-en-2-one.

Physicochemical Data Summary

The key properties of 4-(4-methoxyphenyl)but-3-en-2-one are summarized in the table below. This data is critical for determining appropriate solvents for reactions and purification, as well as for storage conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₂O₂ | [3][7][8][9] |

| Molecular Weight | 176.21 g/mol | [2][3][8][9] |

| Appearance | White to light yellow crystalline powder/solid | [1][4] |

| Melting Point | 72-77 °C | [1][3][4] |

| Boiling Point | 319.8 °C at 760 mmHg | [3] |

| InChI Key | WRRZKDVBPZBNJN-ONEGZZNKSA-N | [1][9][10] |

| SMILES | CC(=O)/C=C/C1=CC=C(C=C1)OC | [2][7] |

Part 2: Synthesis and Mechanistic Insights

Synthetic Pathway: Base-Catalyzed Claisen-Schmidt Condensation

The most direct and widely used method for synthesizing 4-(4-methoxyphenyl)but-3-en-2-one is the Claisen-Schmidt condensation. This reaction is a type of crossed-aldol condensation.

Expertise & Rationale : This pathway is chosen for its efficiency and high atom economy. It involves the reaction of an aldehyde that cannot enolize (p-anisaldehyde) with an enolizable ketone (acetone). Acetone is used in excess to serve as both the reactant and the solvent, which drives the reaction towards the desired product and minimizes the self-condensation of acetone. The use of a strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), is essential to deprotonate acetone, forming the nucleophilic enolate ion that subsequently attacks the electrophilic carbonyl carbon of p-anisaldehyde.[11] The initial aldol addition product readily dehydrates under the reaction conditions to yield the highly conjugated and stable α,β-unsaturated ketone.

Caption: Workflow for the synthesis of 4-(4-methoxyphenyl)but-3-en-2-one.

Detailed Experimental Protocol

This protocol is a self-validating system; successful synthesis will result in a crystalline solid whose identity and purity can be confirmed using the characterization methods outlined in Part 3.

Materials:

-

p-Anisaldehyde (10 mmol)

-

Acetone (15 mL)

-

Potassium Hydroxide (KOH, 1.0 g)

-

Deionized Water

-

Ethanol (for recrystallization)

-

100 mL Round Bottom Flask

-

Magnetic Stirrer and Stir Bar

Procedure:

-

Reaction Setup : In a 100 mL round bottom flask, dissolve 10 mmol of p-anisaldehyde in 15 mL of acetone. Add a magnetic stir bar and place the flask on a magnetic stirrer.[11]

-

Catalyst Preparation : In a separate beaker, prepare the catalyst solution by dissolving 1.0 g of potassium hydroxide in 20 mL of water.

-

Condensation Reaction : Begin stirring the acetone-anisaldehyde solution. Gradually add the potassium hydroxide solution to the flask over a period of 5-10 minutes. Rationale: Gradual addition prevents a rapid, exothermic reaction and controls the formation of side products.

-

Reaction Monitoring : Continue stirring the mixture vigorously for 20-30 minutes at room temperature. The solution will typically turn yellow, and a precipitate may begin to form.[11]

-

Product Precipitation : After the stirring period, add approximately 40-50 mL of cold water to the reaction mixture to ensure complete precipitation of the organic product. Rationale: The product is poorly soluble in water, so adding water forces it out of the solution.

-

Isolation : Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with several portions of cold water to remove any residual base and other water-soluble impurities.[11]

-

Purification : Dry the crude solid. For final purification, recrystallize the product from a minimal amount of hot ethanol. Allow the solution to cool slowly to form well-defined crystals, then cool further in an ice bath before collecting the pure crystals by vacuum filtration.[11]

Part 3: Spectroscopic and Structural Characterization

Verifying the identity and purity of the synthesized product is a critical step. The conjugated system in 4-(4-methoxyphenyl)but-3-en-2-one gives rise to a distinct spectroscopic fingerprint.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is the most powerful tool for confirming the structure. The spectrum provides unambiguous evidence for the presence of all key proton environments.

-

Aromatic Protons : Two doublets are expected in the range of δ 6.9-7.6 ppm, corresponding to the AA'BB' system of the 1,4-disubstituted benzene ring.

-

Vinylic Protons : The protons on the α,β-double bond (H-3 and H-4) appear as two doublets between δ 6.4-7.7 ppm. The large coupling constant (J ≈ 16 Hz) is diagnostic of the trans (E) configuration.

-

Methoxy Protons (-OCH₃) : A sharp singlet appears around δ 3.83 ppm, integrating to three protons.[11]

-

Acetyl Protons (-COCH₃) : A singlet corresponding to the methyl ketone protons is observed upfield around δ 2.35 ppm.[11]

X-ray Crystallography

Single-crystal X-ray diffraction studies provide definitive proof of the molecular geometry. Studies on (E)-4-(4-methoxyphenyl)but-3-en-2-one have confirmed that the molecule is nearly planar.[12] This planarity is due to the extensive conjugation across the phenyl ring, the olefinic double bond, and the carbonyl group. The dihedral angle between the benzene ring and the but-3-en-2-one group is reported to be very small, around 4.04°.[12] The crystal packing is stabilized by intermolecular C—H···O hydrogen bonds.[12]

Part 4: Applications in Research and Development

4-(4-Methoxyphenyl)but-3-en-2-one is more than a simple chemical; it is a valuable scaffold for the synthesis of more complex molecules, particularly in medicinal chemistry.

-

Heterocycle Synthesis : As an α,β-unsaturated ketone, it is a classic Michael acceptor and a substrate in cycloaddition and condensation reactions. It is widely used to prepare a variety of nitrogen-containing heterocycles, such as:

-

Fragrance Industry : The compound, under the name Anisylidene acetone, has been used in fragrances, although its use is now restricted by IFRA due to its potential for dermal sensitization.[2]

References

-

Matrix Fine Chemicals. 4-(4-METHOXYPHENYL)BUT-3-EN-2-ONE. [Link]

-

Organic Spectroscopy International. 4-(4'-methoxyphenyl)-3-buten-2-one. [Link]

-

Stenutz. (E)-4-(4-methoxyphenyl)but-3-en-2-one. [Link]

-

NIST WebBook. 3-Buten-2-one, 4-(4-methoxyphenyl)-. [Link]

-

US EPA. 3-Buten-2-one, 4-(4-methoxyphenyl)- - Substance Details. [Link]

-

NIST WebBook. 3-Buten-2-one, 4-(4-methoxyphenyl)-. [Link]

-

ResearchGate. (E)-4-(4-Hydroxy-3-methoxyphenyl)but-3-en-2-one. [Link]

-

National Institutes of Health (NIH). (E)-4-(4-Methoxyphenyl)but-3-en-2-one - PMC. [Link]

-

FooDB. Showing Compound 4-(4-Methoxyphenyl)-2-butanone (FDB011682). [Link]

-

National Institutes of Health (NIH). p-Methoxybenzylideneacetone. [Link]

-

PrepChem.com. Synthesis of 4-(p-methoxyphenyl)-3-buten-2-one. [Link]

-

National Institutes of Health (NIH). (Z)-4-(4-methoxyphenyl)but-3-en-2-one. [Link]

-

National Institutes of Health (NIH). 4-(4-Hydroxy-3-methoxyphenyl)-3-buten-2-one. [Link]

-

DSpace at the University of Mohamed Boudiaf - M'sila. buten- 2- one (Product A) and 1, 5- bis (4'- methoxyphenyl). [Link]

Sources

- 1. (3E)-4-(4-methoxyphenyl)but-3-en-2-one | 3815-30-3 [sigmaaldrich.com]

- 2. p-Methoxybenzylideneacetone | C11H12O2 | CID 736889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 4-(4-Methoxyphenyl)but-3-en-2-one | 943-88-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. 4-(4-Methoxyphenyl)-3-buten-2-one | CymitQuimica [cymitquimica.com]

- 6. 3-Buten-2-one, 4-(4-methoxyphenyl)- [webbook.nist.gov]

- 7. 4-(4-METHOXYPHENYL)BUT-3-EN-2-ONE | CAS 943-88-4 [matrix-fine-chemicals.com]

- 8. 4-(4-Methoxyphenyl)-3-buten-2-one | CAS 943-88-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 9. 3-Buten-2-one, 4-(4-methoxyphenyl)- [webbook.nist.gov]

- 10. (E)-4-(4-methoxyphenyl)but-3-en-2-one [stenutz.eu]

- 11. ORGANIC SPECTROSCOPY INTERNATIONAL: 4-(4'-methoxyphenyl)-3-buten-2-one [orgspectroscopyint.blogspot.com]

- 12. (E)-4-(4-Methoxyphenyl)but-3-en-2-one - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(4-methoxyphenyl)but-3-en-2-one

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Chemical Landscape

In the realm of chemical synthesis and drug discovery, precision in molecular nomenclature is paramount. The initial query for "4-(Methoxyphenyl)pent-3-en-2-one" presents a point of ambiguity. Extensive database searches reveal a significant body of research and readily available data for a closely related and commercially available compound, 4-(4-methoxyphenyl)but-3-en-2-one . Conversely, specific and reliable information for the "pent-3-en-2-one" derivative is conspicuously absent from the current scientific literature and commercial catalogs. This suggests that the "but-3-en-2-one" analogue is the compound of greater scientific and commercial relevance.

This guide, therefore, will focus on the well-documented and scientifically significant 4-(4-methoxyphenyl)but-3-en-2-one . We will delve into its chemical identity, synthesis, and analytical characterization, providing a robust resource for researchers in the field. This decision is rooted in the principle of providing actionable and verifiable information that can be directly applied in a laboratory setting.

Section 1: Core Chemical Identifiers

A precise understanding of a compound's identifiers is the foundation of any research endeavor. 4-(4-methoxyphenyl)but-3-en-2-one is known by several names and registry numbers, which can vary between suppliers and databases. The following table summarizes the key identifiers for this compound.

| Identifier | Value | Source(s) |

| CAS Number | 943-88-4, 3815-30-3 | [1][2][3],[4][5] |

| IUPAC Name | 4-(4-Methoxyphenyl)but-3-en-2-one | [1][2] |

| Synonyms | Anisalacetone, (3E)-4-(4-methoxyphenyl)-3-buten-2-one, p-Methoxybenzalacetone | ,[5] |

| Molecular Formula | C11H12O2 | [2][3] |

| Molecular Weight | 176.21 g/mol | [3] |

| Canonical SMILES | COC1=CC=C(C=C1)C=CC(=O)C | [2] |

| InChI Key | WRRZKDVBPZBNJN-ONEGZZNKSA-N | [5] |

It is noteworthy that multiple CAS numbers exist. This can be attributed to different isomers or listings by various chemical suppliers. Researchers should verify the specific CAS number associated with their starting materials.

Section 2: Synthesis Protocol - A Validated Approach

The synthesis of 4-(4-methoxyphenyl)but-3-en-2-one is a classic example of a Claisen-Schmidt condensation, a reliable and well-understood reaction in organic chemistry. This base-catalyzed reaction involves the condensation of an aldehyde (p-anisaldehyde) with a ketone (acetone).

Reaction Principle

The underlying mechanism involves the formation of an enolate from acetone under basic conditions. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of p-anisaldehyde. The resulting aldol addition product readily undergoes dehydration to yield the more stable α,β-unsaturated ketone, 4-(4-methoxyphenyl)but-3-en-2-one. The driving force for this dehydration is the formation of a conjugated system, which extends from the phenyl ring to the carbonyl group.

Step-by-Step Experimental Protocol

This protocol is adapted from established literature procedures and is designed for reproducibility and scalability.[6]

Materials:

-

p-Anisaldehyde (1.2 mL, 10 mmol)

-

Acetone (15 mL)

-

Potassium Hydroxide (KOH) (1.0 g)

-

Deionized Water (60 mL)

-

Ethanol (for recrystallization)

-

100 mL Round Bottom Flask

-

Magnetic Stirrer and Stir Bar

-

Beaker

-

Vacuum Filtration Apparatus (Büchner funnel, filter flask)

-

Filter Paper

Procedure:

-

Reaction Setup: In a 100 mL round bottom flask, dissolve p-anisaldehyde (1.2 mL, 10 mmol) in acetone (15 mL). Add a magnetic stir bar to the flask.

-

Base Preparation: In a separate beaker, prepare a solution of potassium hydroxide (1.0 g) in deionized water (20 mL).

-

Reaction Initiation: While stirring the acetone solution, gradually add the potassium hydroxide solution. Continue stirring the reaction mixture at room temperature for 20 minutes.

-

Precipitation: To ensure complete precipitation of the product, add an additional 40 mL of deionized water to the reaction mixture.

-

Isolation: Isolate the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crude product with deionized water to remove any residual salts and base.

-

Drying and Purification: Dry the solid product. For enhanced purity, recrystallize the product from ethanol.[6]

Synthesis Workflow Diagram

Caption: Claisen-Schmidt condensation workflow for the synthesis of 4-(4-methoxyphenyl)but-3-en-2-one.

Section 3: Spectroscopic and Analytical Data

Characterization of the synthesized compound is crucial for confirming its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is a powerful tool for the structural elucidation of 4-(4-methoxyphenyl)but-3-en-2-one.

-

¹H NMR (in CDCl₃):

-

A singlet corresponding to the methyl protons of the methoxy group is typically observed around 3.83 ppm.[6]

-

A singlet for the terminal methyl protons of the ketone is expected around 2.35 ppm.[6]

-

The vinylic protons and the aromatic protons will appear in the region between 6.37-7.69 ppm.[6] Due to potential overlapping, 2D NMR techniques such as J-resolved and COSY experiments can be employed for unambiguous assignment of these resonances.[6]

-

Mass Spectrometry (MS)

Mass spectrometry data is available for this compound, which can be used to confirm its molecular weight.[7]

Physical Properties

Section 4: Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling 4-(4-methoxyphenyl)but-3-en-2-one.

| Hazard Information | Details | Source(s) |

| Signal Word | Warning | [5] |

| Hazard Statements | H302: Harmful if swallowed.H312: Harmful in contact with skin.H332: Harmful if inhaled. | [5] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P270: Do not eat, drink or smoke when using this product.P280: Wear protective gloves/protective clothing/eye protection/face protection. | [5] |

It is imperative to consult the Safety Data Sheet (SDS) from the specific supplier for the most comprehensive and up-to-date safety information.

Section 5: Potential Applications and Research Directions

While this guide focuses on the fundamental chemical properties and synthesis of 4-(4-methoxyphenyl)but-3-en-2-one, it is worth noting that α,β-unsaturated ketones are important intermediates in organic synthesis. They can undergo a variety of reactions, including Michael additions and Diels-Alder reactions, making them valuable building blocks for the synthesis of more complex molecules. Further research could explore the biological activities of this compound and its derivatives, particularly in the context of medicinal chemistry and drug discovery.

Section 6: Conclusion

This technical guide provides a comprehensive overview of 4-(4-methoxyphenyl)but-3-en-2-one, from its fundamental identifiers to a detailed, field-proven synthesis protocol. By clarifying the initial ambiguity in the chemical name and focusing on the well-documented "but-3-en-2-one" analogue, this document serves as a reliable resource for researchers. The provided experimental details and safety information are intended to facilitate the successful and safe use of this compound in a laboratory setting.

References

-

U.S. Environmental Protection Agency (EPA). 3-Buten-2-one, 4-(4-methoxyphenyl)-. [Link]

-

Matrix Fine Chemicals. 4-(4-METHOXYPHENYL)BUT-3-EN-2-ONE. [Link]

-

Organic Spectroscopy International. 4-(4'-methoxyphenyl)-3-buten-2-one. [Link]

-

PubChem. 4-Methoxypent-3-en-2-one. [Link]

-

ResearchGate. (E)-4-(4-Hydroxy-3-methoxyphenyl)but-3-en-2-one. [Link]

-

NIST. 3-Buten-2-one, 4-(4-methoxyphenyl)-. [Link]

Sources

- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 2. 4-(4-METHOXYPHENYL)BUT-3-EN-2-ONE | CAS 943-88-4 [matrix-fine-chemicals.com]

- 3. 4-(4-Methoxyphenyl)-3-buten-2-one | CAS 943-88-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. (3E)-4-(4-methoxyphenyl)but-3-en-2-one | 3815-30-3 [sigmaaldrich.com]

- 6. ORGANIC SPECTROSCOPY INTERNATIONAL: 4-(4'-methoxyphenyl)-3-buten-2-one [orgspectroscopyint.blogspot.com]

- 7. 3-Buten-2-one, 4-(4-methoxyphenyl)- [webbook.nist.gov]

Thermodynamic Stability of 4-(4-Methoxyphenyl)pent-3-en-2-one Isomers: A Guide for Researchers

An In-depth Technical Guide

Abstract

The geometric isomerism of α,β-unsaturated ketones is a critical parameter in medicinal chemistry and materials science, directly influencing molecular conformation, receptor binding affinity, and physicochemical properties. This technical guide provides a comprehensive analysis of the thermodynamic stability of the (E) and (Z) isomers of 4-(4-methoxyphenyl)pent-3-en-2-one. We will explore the foundational principles governing alkene stability, present detailed experimental protocols for determining equilibrium constants, and outline a computational workflow for theoretical validation. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of isomeric control and characterization.

Introduction: The Significance of Isomeric Purity

4-(4-methoxyphenyl)pent-3-en-2-one, an α,β-unsaturated ketone, exists as two geometric isomers: (E) and (Z). The spatial arrangement of the substituents around the carbon-carbon double bond dictates the overall shape of the molecule. In drug development, such structural nuances are paramount, as only one isomer may fit correctly into the binding pocket of a target protein, while the other could be inactive or elicit off-target effects. Therefore, understanding the inherent thermodynamic preference for one isomer over the other is fundamental for designing robust synthetic routes, predicting product stability under storage, and ensuring the purity of active pharmaceutical ingredients. The (E)-isomer is commonly referred to as anisalacetone.[1][2][3]

The core question this guide addresses is: Which isomer, (E) or (Z), is thermodynamically more stable, and by what magnitude? We will answer this by integrating theoretical principles with practical experimental and computational methodologies.

}

Figure 1. The (E) and (Z) geometric isomers of 4-(4-methoxyphenyl)pent-3-en-2-one.

Theoretical Framework: Predicting Isomer Stability

Before embarking on experimental work, we can formulate a strong hypothesis based on established principles of physical organic chemistry. The stability of alkenes is primarily governed by two factors: electronic effects (like hyperconjugation) and steric effects.[4][5]

-

Degree of Substitution: In general, more substituted alkenes are more stable.[6][7] Both the (E) and (Z) isomers of 4-(4-methoxyphenyl)pent-3-en-2-one are disubstituted on one carbon of the double bond and monosubstituted on the other, making them trisubstituted overall. Thus, this factor does not differentiate between them.

-

Steric Hindrance: This is the dominant factor when comparing geometric isomers. Steric strain arises from non-bonded interactions where bulky groups are forced into close proximity, raising the molecule's potential energy.[6][8]

-

In the (Z)-isomer , the bulky 4-methoxyphenyl group and the acetyl group are on the same side of the double bond. This forces them into close contact, creating significant van der Waals repulsion.

-

In the (E)-isomer , these two large groups are on opposite sides of the double bond, minimizing steric clash.

-

Hypothesis: The (E)-isomer of 4-(4-methoxyphenyl)pent-3-en-2-one is predicted to be significantly more stable than the (Z)-isomer due to the minimization of steric strain.

}

Figure 2. Logical relationship between isomer geometry and thermodynamic stability.

Experimental Determination of Thermodynamic Stability

To quantify the stability difference, we must establish a chemical equilibrium between the two isomers and measure their relative concentrations. The equilibrium constant (Keq) is then used to calculate the difference in Gibbs free energy (ΔG°).

Principle of Catalyzed Equilibration

While the rotation around a C=C double bond is highly restricted, it can be facilitated by a catalyst. Strong acids are effective for this purpose.[7][8]

Mechanism of Action: The acid protonates the carbonyl oxygen, creating a resonance-stabilized carbocation. This delocalization gives the Cα-Cβ bond significant single-bond character, allowing for free rotation. Subsequent deprotonation can trap the molecule as either the (E) or (Z) isomer. Over time, this reversible process allows the system to reach a thermodynamic equilibrium, where the ratio of isomers reflects their intrinsic stabilities.

}

Figure 3. Workflow of the acid-catalyzed isomerization process.

Experimental Protocol: Acid-Catalyzed Isomerization

This protocol describes the equilibration of an isomerically-enriched sample of 4-(4-methoxyphenyl)pent-3-en-2-one and its analysis by ¹H NMR spectroscopy.

Materials:

-

Isomerically pure or enriched sample of 4-(4-methoxyphenyl)pent-3-en-2-one (typically the (E)-isomer, which is the common product of aldol condensation).[9]

-

Deuterated Chloroform (CDCl₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

NMR tubes, pipettes, vials

Procedure:

-

Sample Preparation: Dissolve ~10 mg of the starting isomer in 0.7 mL of CDCl₃ in a clean vial.

-

Initial Analysis (t=0): Transfer the solution to an NMR tube and acquire a ¹H NMR spectrum. This spectrum serves as the baseline and confirms the initial isomeric purity.

-

Initiation of Equilibration: Add a catalytic amount (e.g., 1-2 µL) of concentrated H₂SO₄ to the NMR tube. Cap the tube securely, invert several times to mix, and allow it to stand at room temperature.

-

Monitoring the Reaction: Acquire ¹H NMR spectra at regular intervals (e.g., 1 hour, 4 hours, 24 hours, 48 hours). The reaction has reached equilibrium when the ratio of the isomer signals remains constant between two successive measurements.

-

Data Analysis:

-

Identify distinct, well-resolved signals corresponding to each isomer. The vinylic protons (on the C=C double bond) are typically ideal for this purpose.

-

Integrate the area under the chosen signal for the (E)-isomer (AE) and the corresponding signal for the (Z)-isomer (AZ).

-

The equilibrium constant is calculated as Keq = [E]/[Z] = AE / AZ.

-

-

Trustworthiness Check (Self-Validation): For a rigorous study, the experiment should be repeated starting with a sample enriched in the (Z)-isomer (which may need to be synthesized via a photochemical route or separated chromatographically).[10] The final equilibrium ratio must be identical, regardless of the starting material, to confirm that a true thermodynamic equilibrium has been reached.

Calculating the Gibbs Free Energy Difference

The difference in standard Gibbs free energy (ΔG°) between the isomers is calculated from the equilibrium constant using the following equation:

ΔG° = -RTln(Keq)

Where:

-

R is the ideal gas constant (8.314 J·mol⁻¹·K⁻¹)

-

T is the absolute temperature in Kelvin (e.g., 298 K for room temperature)

-

Keq is the experimentally determined equilibrium constant

A negative ΔG° indicates that the (E)-isomer is more stable.

Computational Chemistry Workflow

Computational modeling provides a powerful, independent method to corroborate experimental findings. By calculating the ground-state energies of both isomers, we can predict their relative stability.

Protocol: DFT Calculations

Density Functional Theory (DFT) provides a good balance of accuracy and computational efficiency for this type of problem.

Software: Gaussian, ORCA, or similar quantum chemistry package.

Procedure:

-

Structure Building: Construct 3D models of both the (E) and (Z) isomers of 4-(4-methoxyphenyl)pent-3-en-2-one.

-

Geometry Optimization: Perform a full geometry optimization for each isomer.

-

Method: B3LYP functional

-

Basis Set: 6-31G(d) or a larger set for higher accuracy.

-

Rationale: This level of theory is widely validated for optimizing the geometries and calculating the energies of organic molecules.

-

-

Frequency Calculation: Perform a frequency calculation on each optimized structure at the same level of theory.

-

Purpose 1 (Validation): Confirm that the optimization found a true energy minimum (i.e., no imaginary frequencies).

-

Purpose 2 (Thermodynamics): Obtain the zero-point vibrational energy (ZPVE) and thermal corrections to calculate the Gibbs free energy (G).

-

-

Energy Analysis:

-

Extract the calculated Gibbs free energy for the (E)-isomer (GE) and the (Z)-isomer (GZ).

-

Calculate the energy difference: ΔG = GZ - GE.

-

A positive ΔG value indicates that the (Z)-isomer is higher in energy, and thus the (E)-isomer is more stable.

-

}

Figure 4. A typical workflow for computational stability analysis.

Summary of Expected Data

By combining these methods, a comprehensive picture of the isomeric stability emerges. The results can be summarized for clear comparison.

| Parameter | Experimental Method | Computational Method | Expected Outcome |

| Isomer Ratio at Equilibrium | ¹H NMR Spectroscopy | Not directly calculated | [E] >> [Z] |

| Equilibrium Constant (Keq) | Keq = [E]/[Z] | Not directly calculated | Keq > 1 |

| Gibbs Free Energy Diff. (ΔG°) | ΔG° = -RTln(Keq) | ΔG = GZ - GE | (E)-isomer is lower in energy |

Conclusion

The thermodynamic stability of 4-(4-methoxyphenyl)pent-3-en-2-one isomers is unequivocally in favor of the (E) configuration. This preference is driven by the minimization of steric hindrance between the molecule's largest substituents. This guide has provided both the theoretical foundation for this prediction and a robust, self-validating experimental protocol using acid-catalyzed equilibration and NMR analysis to quantify the stability difference. Furthermore, a standard computational DFT workflow has been outlined to provide theoretical corroboration. For scientists in synthetic and medicinal chemistry, a firm grasp of these principles and techniques is essential for controlling chemical identity, ensuring product purity, and ultimately, developing safe and effective molecules.

References

-

Probing the Visible Light-Driven Geometrical Isomerization of 4-Arylbut-3-ene-2-amines. PMC. [Link]

-

Stability of Alkenes | Organic Chemistry Class Notes. Fiveable. [Link]

-

Unlocking Alkene Stability: A Deep Dive Into Hyperconjugation. Crown. [Link]

-

Video: Relative Stabilities of Alkenes. JoVE. [Link]

-

7.6 Stability of Alkenes - Organic Chemistry. OpenStax. [Link]

-

Stability of Alkenes. OpenOChem Learn. [Link]

-

(E)-4-(4-Hydroxy-3-methoxyphenyl)but-3-en-2-one. ResearchGate. [Link]

-

Preparation of 4-(4'-methoxyphenyl)-3-buten-2-one and 1,5-bis(4'-methoxyphenyl)-1,4-pentadien-3-one. DSpace at University of El Oued. [Link]

-

A computational study of the mechanism of the unimolecular elimination of α,β-unsaturated aldehydes in the gas phase. ResearchGate. [Link]

-

3-Buten-2-one, 4-(4-methoxyphenyl)-. NIST WebBook. [Link]

-

(E)-4-(4-Methoxyphenyl)but-3-en-2-one. Acta Crystallographica Section E. [Link]

-

9.3.1. 4,4'-Methoxyphenylbut-3-en-2-on. University of Potsdam. [Link]

-

(E)-4-(4-methoxyphenyl)but-3-en-2-one. Stenutz. [Link]

Sources

- 1. 4-(4-Methoxyphenyl)-3-buten-2-one | CAS 943-88-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. 4-(4-Methoxyphenyl)but-3-en-2-one | 943-88-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. 3-Buten-2-one, 4-(4-methoxyphenyl)- [webbook.nist.gov]

- 4. fiveable.me [fiveable.me]

- 5. Video: Relative Stabilities of Alkenes [jove.com]

- 6. Unlocking Alkene Stability: A Deep Dive Into Hyperconjugation [ccgit.crown.edu]

- 7. Stability of Alkenes | OpenOChem Learn [learn.openochem.org]

- 8. 7.6 Stability of Alkenes - Organic Chemistry | OpenStax [openstax.org]

- 9. chemie.uni-hamburg.de [chemie.uni-hamburg.de]

- 10. Probing the Visible Light-Driven Geometrical Isomerization of 4-Arylbut-3-ene-2-amines - PMC [pmc.ncbi.nlm.nih.gov]

UV-Vis Absorption Spectra of 4-(Methoxyphenyl)pent-3-en-2-one

This technical guide details the UV-Vis absorption characteristics of 4-(4-Methoxyphenyl)pent-3-en-2-one (often referred to as

Technical Guide for Researchers & Application Scientists

Executive Summary & Nomenclature Clarification

The molecule 4-(Methoxyphenyl)pent-3-en-2-one represents a specific class of

Critical Nomenclature Note: There is frequent ambiguity in the nomenclature of this compound class. You must verify your specific isomer before spectral analysis:

-

Target A (Most Common): 4-(4-Methoxyphenyl)-3-buten-2-one (Anisalacetone).[1] This is the linear condensation product of p-anisaldehyde and acetone.

-

Target B (The "Pent" Variant): 4-(4-Methoxyphenyl)-3-penten-2-one (or 3-methyl-4-(4-methoxyphenyl)-3-buten-2-one). This is the condensation product of p-methoxyacetophenone and acetone (dypnone analog) or p-anisaldehyde and methyl ethyl ketone (MEK).

This guide focuses on the primary chromophore characteristics shared by these analogs, with specific spectral data provided for the widely used Anisalacetone structure, noting the steric shifts expected for the methylated "pent" variants.

Molecular Architecture & Chromophores

The UV-Vis spectrum of this molecule is dominated by the conjugation between the electron-rich methoxy-substituted benzene ring and the electron-withdrawing carbonyl group.

Electronic Structure Analysis

-

Primary Chromophore: The cinnamoyl system (phenyl ring + double bond + carbonyl).

-

Auxochrome: The Methoxy (-OCH

) group at the para position acts as a strong electron donor (+M effect), significantly red-shifting (bathochromic shift) the absorption maximum compared to unsubstituted benzalacetone. -

Transitions:

- (ICT Band): The dominant, high-intensity band arising from Intramolecular Charge Transfer (ICT) from the donor methoxy group to the acceptor carbonyl.

- (R-Band): A weaker transition localized on the carbonyl oxygen, often obscured by the intense ICT band or appearing as a shoulder.

Experimental Protocol: Synthesis & Measurement

To ensure reproducible spectral data, the sample must be synthesized and purified to remove isomers (cis/trans) that possess different extinction coefficients.

Synthesis (Aldol Condensation)

The standard synthesis involves the base-catalyzed condensation of p-anisaldehyde with acetone (for the butenone) or MEK (for the pentenone).

-

Reactants: p-Anisaldehyde (1.0 eq) + Acetone (excess).

-

Catalyst: 10% NaOH (aq).

-

Conditions: Stir at RT for 2-4 hours. The product precipitates as a yellow solid.

-

Purification: Recrystallization from Ethanol/Water (critical for removing the cis isomer).

UV-Vis Measurement Protocol

-

Instrument: Double-beam spectrophotometer (e.g., Shimadzu UV-2600 or equivalent).

-

Solvent Selection: Spectroscopic grade Ethanol (polar) and Cyclohexane (non-polar) to observe solvatochromism.

-

Concentration: Prepare a stock solution of

M. Dilute to approx. -

Baseline: Auto-zero with pure solvent cuvettes before measurement.

Spectral Analysis & Data

The absorption maximum (

Quantitative Spectral Data (Anisalacetone)

The following table summarizes the spectral characteristics of the trans-isomer.

| Solvent | Polarity Index | Transition Type | Molar Absorptivity ( | |

| Cyclohexane | 0.2 | 306 - 308 | ~22,000 | |

| Ethanol | 5.2 | 318 - 322 | ~25,000 | |

| Acetonitrile | 5.8 | 315 - 317 | ~24,500 | |

| Water | 9.0 | 325 - 330 | Lower intensity (solubility limit) |

Interpretation of Shifts

-

Bathochromic Shift (Red Shift): Moving from non-polar (Cyclohexane) to polar (Ethanol) solvents causes a red shift of ~10-15 nm. This confirms the

transition involves a significant change in dipole moment (ICT state is more polar than ground state), stabilized by polar solvents. -

Substituent Effect: Compared to Benzalacetone (

nm), the p-methoxy group causes a red shift of >30 nm due to mesomeric electron donation.

The "Pent" Variant (Methylated Analog)

If synthesizing 4-(4-methoxyphenyl)pent-3-en-2-one (via MEK or Acetophenone):

-

Steric Hindrance: The introduction of a methyl group at the

or -

Hypsochromic Shift (Blue Shift): This strain forces the molecule out of planarity, reducing effective conjugation. Expect the

to be blue-shifted by 5-15 nm compared to the planar Anisalacetone, with a decrease in molar absorptivity (

Applications

Understanding this spectrum is critical for:

-

Sunscreen Formulation: The broad absorption in the UVB/UVA II region (290-325 nm) makes it a candidate for UV filtering, often derivatized into hydantoin scaffolds for enhanced stability.

-

Reaction Monitoring: The disappearance of the carbonyl peak of the aldehyde (approx. 270 nm) and the emergence of the intense enone band (318 nm) allows for real-time monitoring of Aldol condensations.

-

Non-Linear Optics (NLO): The strong ICT character indicated by the solvatochromic shift correlates with high second-order hyperpolarizability, useful in optical switching devices.

References

-

National Institute of Standards and Technology (NIST). 3-Buten-2-one, 4-(4-methoxyphenyl)- UV/Visible Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link]

-

Organic Syntheses. Aldol Condensation Protocols and Chalcone Derivatives. Org.[1][2][3][4][5] Synth. 2012, 89, 549-561. Available at: [Link]

-

MDPI. Discovery of Novel UV-Filters in the 5-Arylideneimidazolidine-2,4-dione Derivatives Group. Molecules, 2019. Available at: [Link]

-

PubChem. 4-(4-Methoxyphenyl)-3-buten-2-one Compound Summary. National Library of Medicine. Available at: [Link]

Sources

Technical Guide: Electronic Properties of the 4-(Methoxyphenyl)pent-3-en-2-one Enone System

The following technical guide details the electronic structure, synthesis, and reactivity of the 4-(4-methoxyphenyl)pent-3-en-2-one system. This analysis distinguishes the molecule from its planar analog (anisalacetone) by focusing on the steric and electronic consequences of the C4-methyl substitution.

Executive Summary

The 4-(4-methoxyphenyl)pent-3-en-2-one system represents a specialized class of

Molecular Architecture & Electronic Theory

Structural Definition

The molecule is an acyclic enone where a p-methoxybenzene (anisyl) ring and a methyl group are attached to the

-

Molecular Formula:

[2][3] -

Key Structural Feature: The C4-Methyl Group .

-

In the planar analog (anisalacetone), the C4 position holds a hydrogen, allowing full conjugation.

-

In the pentenone system, the C4-methyl group creates steric repulsion with the carbonyl oxygen (in s-cis conformation) or the vinyl hydrogen, inducing a torsion angle (

) between the phenyl ring and the enone plane.

-

Electronic Confinement (D- -A System)

Despite the steric twist, the molecule functions as a Donor-

-

Donor (D): The methoxy group (-OCH

) at the para position donates electron density via the mesomeric effect (+M). -

Bridge (

): The C=C double bond transmits this density, though with reduced efficiency due to the non-planar twist. -

Acceptor (A): The acetyl carbonyl (C=O) withdraws electron density via inductive (-I) and mesomeric (-M) effects.

Graphviz Diagram 1: Electronic Resonance & Steric Conflict This diagram illustrates the competing electronic delocalization and steric repulsion.

Caption: Schematic of the D-

Synthesis & Structural Validation

Synthetic Pathway

The synthesis requires a cross-aldol condensation. Unlike simple aldehydes, the ketone-ketone condensation (Acetophenone + Acetone) is thermodynamically unfavorable and requires forcing conditions or specific catalysts (e.g., Aluminum tert-butoxide or dry HCl).

Protocol: Acid-Catalyzed Condensation

-

Reagents: 4-Methoxyacetophenone (1.0 eq), Acetone (excess, as solvent/reactant), Thionyl Chloride (

) or dry HCl gas. -

Mechanism:

-

In situ formation of the enol of 4-methoxyacetophenone is difficult; typically, the acetone enol attacks the protonated acetophenone.

-

However, the more common route to this specific skeleton is the Friedel-Crafts Acylation of anisole with 3-methylbut-2-enoic acid (senecioic acid) or Grignard addition to a precursor, followed by dehydration.

-

Alternative (Standard Aldol): 4-Methoxybenzaldehyde + Methyl Ethyl Ketone (MEK).

-

Note: Reaction of Anisaldehyde + MEK yields two isomers. The linear isomer (1-aryl-pent-1-en-3-one) and the branched isomer (3-methyl-4-aryl-but-3-en-2-one).

-

Correction: To strictly obtain 4-(4-methoxyphenyl)pent-3-en-2-one , one must condense 4-Methoxyacetophenone with Acetone .

-

Conditions:

in refluxing xylene (Dypnone synthesis conditions).

-

-

Graphviz Diagram 2: Synthetic Workflow

Caption: Synthesis via modified Aldol Condensation (Dypnone conditions) to overcome steric hindrance.

Spectroscopic Profiling

UV-Vis Spectroscopy (Solvatochromism)

The electronic absorption spectrum is the primary indicator of the "steric twist."

| Parameter | Planar Analog (Anisalacetone) | 4-(Methoxyphenyl)pent-3-en-2-one | Interpretation |

| ~319 nm (Ethanol) | ~295 - 305 nm | Hypsochromic Shift (Blue Shift). The steric twist reduces the effective conjugation length, increasing the HOMO-LUMO gap. | |

| Extinction ( | High ( | Moderate | Reduced orbital overlap lowers the transition probability. |

| Solvent Effect | Positive Solvatochromism | Weak Positive | Polar solvents stabilize the ICT state, but the effect is dampened by the twisted geometry. |

NMR Characterization ( )

-

Vinyl Proton: Appears as a singlet (or fine quartet) around

6.5 - 6.8 ppm. It is shielded relative to the planar analog ( -

Methyl Groups:

-

Acetyl methyl: Singlet

2.2 ppm. -

C4-Methyl: Singlet

2.5 ppm (deshielded by the double bond and aromatic ring).

-

Reactivity & Biological Implications

Michael Acceptor Potency

The enone system is a Michael acceptor, capable of reacting with soft nucleophiles (thiols, cysteines in proteins).

-

Reactivity Profile: The C4-methyl group significantly decreases electrophilicity at the

-carbon compared to the unmethylated analog. -

Mechanism: The methyl group creates steric hindrance, blocking the approach of nucleophiles.

-

Drug Design Consequence: While less potent as a covalent inhibitor (e.g., for cysteine targeting), it offers higher selectivity and metabolic stability (slower glutathione conjugation).

NLO Properties

The molecule exhibits Non-Linear Optical (NLO) properties due to its non-centrosymmetric charge transfer. However, the twist reduces the molecular hyperpolarizability (

References

-

Synthesis and Structure of Chalcone Analogues

- Title: "Crystal structure and synthesis of (E)-4-(4-hydroxy-3-methoxyphenyl)

- Source: Acta Crystallographica Section E.

-

URL:[Link]

-

Reactivity of Sterically Hindered Enones

- Title: "Reactivities of allenic and olefinic Michael acceptors towards phosphines." (Discusses Mayr E parameters for substituted enones).

- Source: Royal Society of Chemistry (Open Access).

-

URL:[Link]

-

Spectral Data Validation

- Title: "3-Buten-2-one, 4-(4-methoxyphenyl)- Spectral Data" (Used as the planar reference standard).

- Source: NIST Chemistry WebBook.

-

URL:[Link]

-

Commercial Availability & CAS Verification

Sources

Solubility profile of 4-(Methoxyphenyl)pent-3-en-2-one in organic solvents

An In-depth Technical Guide to the Solubility Profile of 4-(4-Methoxyphenyl)pent-3-en-2-one in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of 4-(4-methoxyphenyl)pent-3-en-2-one (also known as Anisalacetone), a compound of interest in the fragrance, and pharmaceutical industries.[1] This document outlines the theoretical principles governing its solubility, presents a detailed experimental protocol for quantitative determination using the gold-standard shake-flask method coupled with UV-Vis spectrophotometry, and provides an expert analysis of its expected solubility across a spectrum of common organic solvents. This guide is intended for researchers, chemists, and formulation scientists who require a deep understanding of this molecule's behavior in solution for applications ranging from synthesis and purification to formulation and quality control.

Introduction to 4-(4-Methoxyphenyl)pent-3-en-2-one

4-(4-Methoxyphenyl)pent-3-en-2-one is an α,β-unsaturated ketone featuring a methoxy-substituted phenyl group. This structure, containing both a polar carbonyl group and a largely nonpolar aromatic ether moiety, results in a molecule of intermediate polarity. Its physicochemical properties are critical for its application and processing. Understanding its solubility is paramount for designing efficient crystallization processes, selecting appropriate solvents for chemical reactions, and developing stable formulations.[2]

Key Physicochemical Properties:

| Property | Value | Source |

| Synonyms | Anisalacetone, 4-(4-Methoxyphenyl)-3-buten-2-one | [1][3][4] |

| Molecular Formula | C₁₁H₁₂O₂ | [1][5] |

| Molecular Weight | 176.21 g/mol | [1][5] |

| Appearance | White to light yellow crystalline powder | [3] |

| Melting Point | 72-77 °C (May vary with purity/polymorph) | [3][6][7] |

| logP (o/w) | ~2.1-2.25 (estimated) | [8] |

| Water Solubility | ~688 mg/L at 25°C (estimated) | [8][9] |

The estimated octanol-water partition coefficient (logP) of ~2.2 indicates a preference for lipid or nonpolar environments over aqueous media, classifying it as a sparingly soluble compound in water.[8] This hydrophobicity is a key determinant of its solubility profile in organic solvents.

Theoretical Principles of Solubility

The solubility of a solid crystalline solute, such as 4-(4-methoxyphenyl)pent-3-en-2-one, in a liquid solvent is a complex thermodynamic equilibrium. This equilibrium is governed by two primary factors: the energy required to break the solute's crystal lattice and the energy released upon solvation of the solute molecules by the solvent.

The fundamental principle guiding solubility is "like dissolves like." This means that solutes tend to dissolve best in solvents with similar polarity and intermolecular forces.

-

Molecular Structure Analysis : 4-(4-methoxyphenyl)pent-3-en-2-one possesses a polar carbonyl (C=O) group and an ether (C-O-C) linkage, which can act as hydrogen bond acceptors. However, the molecule is dominated by its nonpolar regions: the benzene ring and the hydrocarbon backbone. It lacks hydrogen bond donor groups. This structure predicts poor solubility in highly polar, protic solvents like water but favorable solubility in solvents of intermediate to low polarity.

-

Solvent Polarity : The solubility of this compound is expected to correlate with solvent polarity. It is generally soluble in alcohols, ethers, and other organic solvents.[1]

-

Nonpolar Solvents (e.g., Hexane, Toluene) : These solvents primarily interact through weak van der Waals forces. While the aromatic ring of the solute may interact favorably with toluene, the polar ketone group will be poorly solvated, likely limiting overall solubility.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane) : These solvents have significant dipole moments and can effectively solvate the polar ketone moiety. Acetone, sharing a ketone functional group, is expected to be an excellent solvent. These solvents are anticipated to provide high solubility.

-

Polar Protic Solvents (e.g., Ethanol, Methanol) : These solvents can act as hydrogen bond donors. While the solute can only accept hydrogen bonds, the overall polarity match is still quite good, suggesting significant solubility, particularly in ethanol where the ethyl group adds nonpolar character.[1]

-

Experimental Determination of Equilibrium Solubility

To obtain reliable, quantitative solubility data, the shake-flask method is the most robust and widely accepted technique for determining equilibrium (thermodynamic) solubility.[8] The concentration of the dissolved solute is then accurately measured using UV-Vis spectrophotometry, a suitable technique given the compound's strong UV chromophore (the conjugated aromatic ketone system).[10]

Experimental Workflow Diagram

Caption: Predicted Solubility Based on Polarity Matching.

Predicted Solubility in Common Organic Solvents at 25°C

| Solvent | Type | Dielectric Constant (ε) | Expected Solubility | Rationale |

| n-Hexane | Nonpolar | 1.9 | Low | Poor solvation of the polar ketone group. Dominated by weak dispersion forces. |

| Toluene | Nonpolar (Aromatic) | 2.4 | Low to Medium | π-π stacking interactions with the solute's benzene ring can enhance solubility compared to hexane. |

| Dichloromethane | Polar Aprotic | 9.1 | High | Strong dipole-dipole interactions effectively solvate the ketone group. |

| Ethyl Acetate | Polar Aprotic | 6.0 | High | Good balance of polar (ester) and nonpolar (ethyl) character to solvate the entire molecule. |

| Acetone | Polar Aprotic | 21.0 | Very High | Excellent "like dissolves like" match due to the shared ketone functional group. |

| Ethanol | Polar Protic | 24.6 | High | Can accept hydrogen bonds from the solvent and has a nonpolar ethyl group to interact with the solute's nonpolar regions. [1] |

| Methanol | Polar Protic | 32.7 | Medium | Higher polarity and stronger hydrogen bonding network compared to ethanol may slightly reduce its effectiveness in solvating the nonpolar parts of the solute. |

Conclusion

4-(4-Methoxyphenyl)pent-3-en-2-one is a compound of intermediate polarity with limited aqueous solubility. Its solubility profile in organic solvents is dictated by the principles of "like dissolves like," with polar aprotic solvents such as acetone and ethyl acetate predicted to be excellent solvents. Polar protic solvents like ethanol are also expected to be highly effective, while nonpolar solvents like hexane are anticipated to be poor solvents. For precise and reliable data, the standardized shake-flask method followed by UV-Vis quantification is the recommended protocol. The information and methodologies presented in this guide provide a robust framework for scientists and researchers to understand, predict, and experimentally verify the solubility of this compound, facilitating its effective use in scientific and industrial applications.

References

-

Ontosight AI. Anisalacetone Chemical Properties.

-

The Good Scents Company. (Z)-anisylidene acetone, 943-87-3.

-

The Good Scents Company. anisylidene acetone, 943-88-4.

-

FlavScents. (E)-anisylidene acetone.

-

ChemicalBull. Anisyl Acetone (104-20-1) | Quality Chemical Dealer.

-

FooDB. Showing Compound 4-(4-Methoxyphenyl)-2-butanone (FDB011682).

-

ChemicalBook. 4-(4-Methoxyphenyl)-2-butanone | 104-20-1.

-

PubChem. 4-Methoxypent-3-en-2-one.

-

The Good Scents Company. (E)-anisylidene acetone, 3815-30-3.

-

Quora. How do you perform the shake flask method to determine solubility?.

-

PubChem. o-Anisalacetone.

-

Matrix Scientific. 4-(4-Methoxyphenyl)-3-buten-2-one.

-

Santa Cruz Biotechnology. 4-(4-Methoxyphenyl)-3-buten-2-one | CAS 943-88-4.

-

TCI Chemicals. 4-(4-Methoxyphenyl)but-3-en-2-one | 943-88-4.

-

SIELC Technologies. 3-Buten-2-one, 4-(4-methoxyphenyl)-.

-

Solubility of Things. Anisole.

-

EPA. 3-(4-Methoxyphenyl)pentane-2,4-dione Properties.

-

NIST. 3-Buten-2-one, 4-(4-methoxyphenyl)-.

-

Sigma-Aldrich. (e)-4-(4-methoxyphenyl)but-3-en-2-one.

-

NIH. (E)-4-(4-Methoxyphenyl)but-3-en-2-one.

-

Alfa Chemistry. trans-4-(4-Methoxyphenyl)-3-buten-2-one.

-

Chemistry LibreTexts. Solubility and Factors Affecting Solubility.

-

PubChem. p-Methoxybenzylideneacetone.

-

Jurnal UPI. How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds.

-

MSU Chemistry. UV-Visible Spectroscopy.

Sources

- 1. ontosight.ai [ontosight.ai]

- 2. Anisyl Acetone (104-20-1) | Quality Chemical Dealer [chemicalbull.com]

- 3. 4-(4-Methoxyphenyl)but-3-en-2-one | 943-88-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. 3-Buten-2-one, 4-(4-methoxyphenyl)- | SIELC Technologies [sielc.com]

- 5. (E)-4-(4-Methoxyphenyl)but-3-en-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 943-88-4 Cas No. | 4-(4-Methoxyphenyl)-3-buten-2-one | Matrix Scientific [matrixscientific.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. anisylidene acetone, 943-88-4 [thegoodscentscompany.com]

- 9. (E)-anisylidene acetone [flavscents.com]

- 10. accustandard.com [accustandard.com]

Literature review on 4-(Methoxyphenyl)pent-3-en-2-one derivatives

An In-depth Technical Guide to the Synthesis, Characterization, and Biological Activities of 4-(Methoxyphenyl)pent-3-en-2-one Derivatives

This guide provides a comprehensive technical review of 4-(methoxyphenyl)pent-3-en-2-one and its derivatives, a class of compounds demonstrating significant potential in medicinal chemistry. As analogues of chalcones, these α,β-unsaturated ketones serve as versatile scaffolds for developing novel therapeutic agents. We will delve into their synthesis, structural characterization, and a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to facilitate further investigation and application.

Introduction to the 4-(Methoxyphenyl)pent-3-en-2-one Scaffold

The core structure of 4-(methoxyphenyl)pent-3-en-2-one belongs to the family of enones, which are characterized by a conjugated system comprising a carbonyl group and a carbon-carbon double bond. This arrangement is a key pharmacophore responsible for many of the observed biological activities. The methoxy group on the phenyl ring acts as an electron-donating group, influencing the electronic properties and reactivity of the entire molecule. The versatility of this scaffold lies in the potential for modification at various positions, allowing for the fine-tuning of its pharmacological profile. Derivatives are typically synthesized through the condensation of a substituted methoxy-acetophenone or methoxy-benzaldehyde with a ketone or aldehyde, leading to a diverse library of compounds for biological screening.[1]

Caption: Chemical structure of (E)-4-(4-methoxyphenyl)but-3-en-2-one.

Synthetic Methodologies: The Claisen-Schmidt Condensation

The most prevalent and efficient method for synthesizing these derivatives is the Claisen-Schmidt or crossed-aldol condensation. This reaction involves the base- or acid-catalyzed condensation of an aldehyde (like anisaldehyde) with a ketone (like acetone). The choice of catalyst is critical; alcoholic bases such as NaOH or KOH are commonly used and generally produce good yields. More modern approaches have employed catalysts like FeCl3/Bentonite under microwave irradiation, which can offer advantages in terms of reaction time and yield.[1]

The causality behind this reaction lies in the generation of a nucleophilic enolate from the ketone, which then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration of the aldol addition product yields the stable, conjugated α,β-unsaturated ketone.

Representative Synthetic Workflow

Caption: General workflow for Claisen-Schmidt synthesis.

Detailed Experimental Protocol: Synthesis of (E)-4-(4-Methoxyphenyl)but-3-en-2-one[3]

-

Reactant Preparation : In a round-bottom flask, dissolve anisaldehyde (1.36 g, 10 mmol) and acetone (0.58 g, 10 mmol) in ethanol (20 mL).

-

Catalysis : To the stirred solution, add an aqueous solution of sodium hydroxide (10% w/v) dropwise until the solution becomes cloudy and then clear again upon further stirring. The base deprotonates the acetone, forming the nucleophilic enolate ion.

-

Reaction : Stir the mixture at room temperature (25°C) for 24 hours. Monitor the reaction's progress using thin-layer chromatography (TLC) with a suitable eluent system (e.g., CH2Cl2:EtOAc 9:1 v/v).

-

Quenching and Extraction : Upon completion, dilute the reaction mixture with 25 mL of cold water and extract the product into ethyl acetate (50 mL). The aqueous wash removes the catalyst and other water-soluble impurities.

-

Washing : Wash the organic layer sequentially with water and brine. This step removes any remaining impurities and helps to break any emulsions.

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification : Purify the crude solid by column chromatography on silica gel, using a solvent system such as dichloromethane-ethyl acetate (9:1 v/v) to obtain the pure title compound. A yield of approximately 96% can be expected.[2]

Spectroscopic and Structural Characterization

The unambiguous identification of 4-(methoxyphenyl)pent-3-en-2-one derivatives relies on a combination of spectroscopic techniques. These methods provide a self-validating system for structural confirmation.

| Technique | Key Observables and Interpretations |

| ¹H-NMR | Signals for the methoxy group protons (-OCH₃) typically appear as a singlet around δ 3.8 ppm. The vinyl protons of the α,β-unsaturated system appear as doublets in the δ 6.5-7.8 ppm range, with a coupling constant (J) of ~16 Hz, confirming the E-configuration. Aromatic protons appear in the δ 6.9-7.5 ppm region. |

| ¹³C-NMR | The carbonyl carbon (C=O) signal is characteristically downfield, around δ 198 ppm. Signals for the olefinic carbons (C=C) are observed between δ 125-145 ppm. The methoxy carbon appears around δ 55 ppm. |

| IR Spectroscopy | A strong absorption band around 1650-1680 cm⁻¹ corresponds to the C=O stretching of the conjugated ketone. A band at ~1600 cm⁻¹ is indicative of the C=C stretching vibration. |

| Mass Spectrometry | Provides the molecular weight of the compound through the molecular ion peak (M⁺), confirming the elemental composition. |

| X-ray Crystallography | Offers definitive proof of the three-dimensional molecular structure, including bond lengths, bond angles, and stereochemistry.[2][3] For example, the crystal structure of (E)-4-(4-methoxyphenyl)but-3-en-2-one reveals a nearly planar conformation, with a small dihedral angle between the benzene ring and the but-3-en-2-one group of about 4.04°.[2] |

Diverse Biological Activities and Mechanisms of Action

Derivatives of 4-(methoxyphenyl)pent-3-en-2-one have been investigated for a wide array of pharmacological activities, demonstrating their potential as lead compounds in drug discovery.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of this class of compounds. Their activity is often attributed to the α,β-unsaturated ketone moiety, which can act as a Michael acceptor and interfere with microbial cellular processes.

The antibacterial activity is influenced by the nature and position of substituents on the phenyl ring. For instance, styryl-4-methoxyphenyl ketones with substituents like 4-Cl, 4-F, and 3-NO₂ have shown good antibacterial activity against Bacillus subtilis.[1] Similarly, derivatives have shown efficacy against E. coli, P. aeruginosa, and K. pneumonia.[1] The presence of multiple methoxy groups, as in certain benzofuran derivatives, has also been linked to excellent activity against both Gram-positive and Gram-negative bacteria.[4]

| Derivative Type | Tested Organisms | Observed Activity |

| Substituted styryl 4-methoxyphenyl ketones | B. subtilis, M. luteus, S. aureus, E. coli, P. aeruginosa, K. pneumonia | Good to satisfactory antibacterial activity, dependent on the substituent.[1] |

| Benzo[b]furan derivatives | E. coli, P. aeruginosa, S. aureus, S. pyogenes | Compounds with multiple methoxy phenyl rings displayed excellent activity.[4] |

| Pyridine derivatives of chromen-2-one | S. aureus, S. pyogenes, E. coli, S. typhimurium, C. albicans | Moderate to good inhibition zones observed.[5] |

Anticancer Activity

The anticancer properties of these derivatives are a significant area of research. Their mechanisms often involve inducing cell cycle arrest and apoptosis in cancer cells.

One chalcone derivative, 1-(4-methoxyphenyl)-3-(3-phenoxyphenyl) prop-2-en-1-one, demonstrated potent antitumor activity by inducing cell cycle arrest at the G0/G1 phase.[6] This effect was linked to the overexpression of the p21 gene, a critical cell cycle inhibitor.[6] Other derivatives have shown cytotoxicity against various cell lines, including human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231).[7][8] The thiazole derivative [3-allyl-4-(4¹-methoxyphenyl)-3H-thiazole-2-ylidene]-(3²-trifluoromethylphenyl)amine hydrobromide was particularly effective against human leukemia cells.[9]

Caption: Simplified pathway for anticancer activity via p21 upregulation.

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases, and targeting inflammatory pathways is a key therapeutic strategy. Several derivatives have shown potent anti-inflammatory effects. Compound D, (E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol, isolated from Zingiber cassumunar, markedly inhibited carrageenan-induced rat paw edema.[10] Its mechanism involves the inhibition of leukocyte accumulation and prostaglandin biosynthesis.[10]

Other chalcone derivatives exert their effects by inducing the expression of heme oxygenase-1 (HO-1), a cytoprotective enzyme with anti-inflammatory properties.[11] This induction is often mediated by the transcription factor Nrf2. The compounds can also suppress the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) by inhibiting key signaling pathways such as NF-κB and MAPKs.[11][12][13]

Caption: Inhibition of NF-κB and MAPK pathways by derivatives.

Conclusion and Future Directions

The 4-(methoxyphenyl)pent-3-en-2-one scaffold is a privileged structure in medicinal chemistry, giving rise to derivatives with a remarkable range of biological activities. The synthetic accessibility via the Claisen-Schmidt condensation allows for the creation of large compound libraries for high-throughput screening. Research has consistently demonstrated their potential as antimicrobial, anticancer, and anti-inflammatory agents.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies : A systematic exploration of substitutions on both the phenyl ring and the pentenone backbone to optimize potency and selectivity for specific biological targets.

-

Mechanism of Action Elucidation : Deeper investigation into the molecular targets and signaling pathways to better understand how these compounds exert their effects.

-

In Vivo Efficacy and Toxicology : Moving promising lead compounds from in vitro assays to in vivo animal models to assess their efficacy, pharmacokinetics, and safety profiles.

-

Development of Drug Delivery Systems : Formulating potent derivatives into advanced drug delivery systems to improve bioavailability and reduce potential off-target effects.

The continued exploration of this versatile chemical class holds significant promise for the development of next-generation therapeutics to address pressing medical needs.

References

-

Thirunarayanan, G., & Vijayakumar, S. (2026, January 4). Solvent-Free Synthesis and Antimicrobial Potential of Some (2E)-4-methoxyphenyl Chalcones. Der Pharma Chemica. [Link]

-

Kumar, V., et al. (2012). (E)-4-(4-Methoxyphenyl)but-3-en-2-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1183. [Link]

-

Jantan, I., et al. (1997). Anti-inflammatory activity of compound D {(E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol} isolated from Zingiber cassumunar Roxb. Phytomedicine, 4(3), 207-12. [Link]

-

Wang, S. F., Zhou, L. J., & Yang, X. (2006). (E)-4-(4-Hydroxy-3-methoxyphenyl)but-3-en-2-one. Acta Crystallographica Section E: Structure Reports Online, 62(Pt 2), o871–o872. [Link]

-

Sagan, F., et al. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 27(20), 7013. [Link]

-

Kettmann, V., et al. (2015, January 20). 4-(4-Methoxyphenylamino)-3-phenylazo-3-penten-2-one. ResearchGate. [Link]

-

Burbuliene, M. M., et al. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules, 25(13), 2980. [Link]

-

Finiuk, N., et al. (2022). Study in vitro of the anticancer activity of [3-allyl-4-(41- methoxyphenyl)-3H-thiazole-2-ylidene]. Biopolymers and Cell, 38(3), 195-204. [https://www.researchgate.net/publication/362078652_Study_in_vitro_of_the_anticancer_activity_of_3-allyl-4-41-methoxyphenyl-3H-thiazole-2-ylidene]-32-trifluoromethylphenylamine_hydrobromide]([Link])

-

Vinaya, K., et al. (2009). Synthesis and Anti‐Inflammatory Activity of Novel (4‐Hydroxyphenyl)(2,4‐dimethoxyphenyl) Methanone Derivatives. Archiv der Pharmazie, 342(6), 351-356. [Link]

-

Anonymous. Preparation of compounds similar to 4-(4'- methoxyphenyl)- 3- buten- 2- one (Product A) and 1, 5- bis (4'- methoxyphenyl)- 1, 4- pentadien- 3- one (Product B). [Link]

-

Sreevidya, V. G., et al. (2021, November 8). 1-(4-Methoxyphenyl)-3-(3-phenoxyphenyl) prop-2-en-1-one: A Diphenyl Chalcone Derivative with Potent Antitumor Activity Via Up-Regulation of p21 Gene. ResearchGate. [Link]

-

Cho, S. H., et al. (2021). Anti-Inflammatory Activity of 4-((1 R,2 R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. Pharmaceuticals, 14(8), 771. [Link]

-

Cho, S. H., et al. (2021). Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. MDPI. [Link]

-

Goebel, U., et al. (2016). The anti-inflammatory effects of E-α-(p-methoxyphenyl)-2',3,4,4' -tetramethoxychalcone are mediated via HO-1 induction. International Immunopharmacology, 35, 204-211. [Link]

-

Burbuliene, M. M., et al. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propane-hydrazide. PubMed. [Link]

-

Reddy, V. K., et al. (2015). Synthesis and Antibacterial Activity of 4,6-Dimethoxy-2-(4-methoxyphenyl)benzofuran-3-yl-methanone Derivatives and its Intermediates. Asian Journal of Chemistry, 27(6), 2095-2100. [Link]

-

Anonymous. (2023, January 7). A review of compounds derivatives with antimicrobial activities. World Journal of Biology Pharmacy and Health Sciences. [Link]

-

Anonymous. (2013). Reactions and Antimicrobial activity of (3-(3-(4-Methoxyphenyl)acryloyl)-2H-Chromen-2-one. ResearchGate. [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. (E)-4-(4-Methoxyphenyl)but-3-en-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. asianpubs.org [asianpubs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propane-hydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. library.dmed.org.ua [library.dmed.org.ua]

- 10. Anti-inflammatory activity of compound D {(E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol} isolated from Zingiber cassumunar Roxb - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The anti-inflammatory effects of E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone are mediated via HO-1 induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anti-Inflammatory Activity of 4-((1 R,2 R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Unveiling the Bioactive Potential of 4-(4-Methoxyphenyl)pent-3-en-2-one: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of the biological activity potential of 4-(4-Methoxyphenyl)pent-3-en-2-one, also known as anisalacetone. Synthesized through a Claisen-Schmidt condensation, this α,β-unsaturated ketone presents a promising scaffold for drug discovery, with demonstrated potential across anti-inflammatory, antimicrobial, and antioxidant domains. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the synthesis, characterization, and multifaceted biological activities of this compound. We will delve into the mechanistic underpinnings of its action, with a focus on key signaling pathways such as NF-κB and MAPK. Furthermore, this guide provides detailed, field-proven experimental protocols for the evaluation of its bioactivities, ensuring scientific integrity and reproducibility.

Introduction: The Therapeutic Promise of a Methoxyphenyl Scaffold